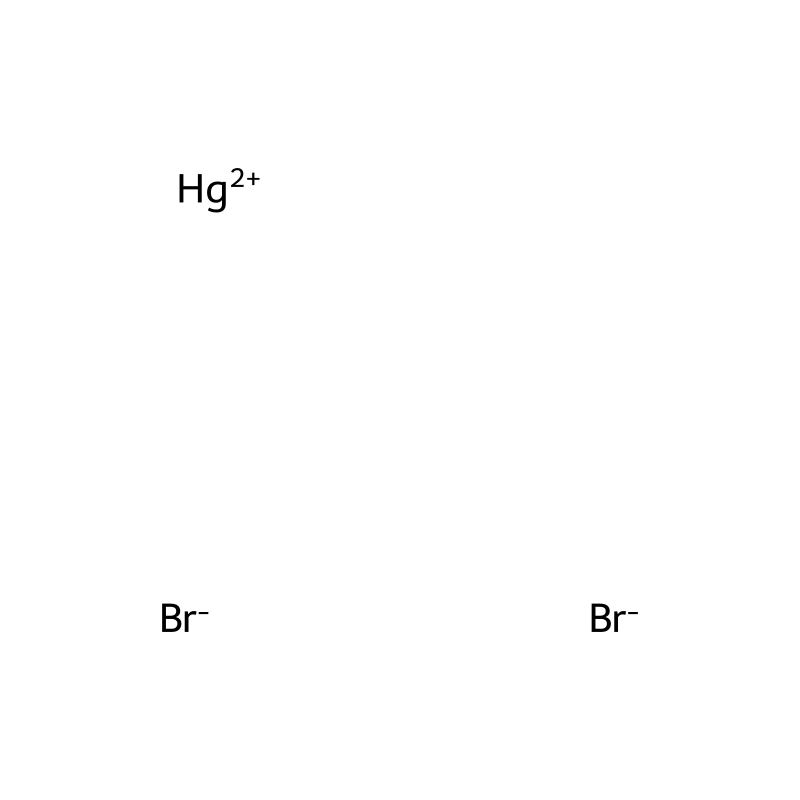Mercuric bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
VERY SLIGHTLY SOL IN ETHER
Synonyms
Canonical SMILES
Reagent in Chemical Analysis:
- Koenigs-Knorr reaction: Mercuric bromide acts as a catalyst in the Koenigs-Knorr reaction, a method for forming glycosidic linkages, which are essential bonds in carbohydrates. This reaction is crucial for synthesizing complex carbohydrates with specific functionalities, relevant in areas like glycobiology and drug discovery. Source: American Elements, "Mercury Bromide":
- Arsenic and Antimony Detection: Historically, mercuric bromide was used in qualitative tests for the presence of arsenic and antimony. However, due to the availability of safer and more reliable analytical techniques, its use in this context has largely been discontinued. Source: PubChem, "Mercuric bromide": )
Solvent for Specific Applications:
- High-Density Mineral Separation: In the past, molten mercuric bromide, due to its high density (around 5.08 g/cm³ at 250°C), was used as a heavy liquid for separating minerals based on their density. However, this practice has been phased out due to the availability of safer and environmentally friendly alternatives. Source: American Mineralogist, "Use of Mercuric Bromide as a Heavy Liquid":
Mercuric bromide, also known as mercury(II) bromide, is an inorganic compound with the chemical formula . It appears as a white solid and is notable for its high toxicity, characteristic of many mercury compounds. Mercuric bromide is primarily used as a laboratory reagent and has applications in various
- Formation Reaction: The primary synthesis reaction is:This reaction occurs when liquid mercury reacts with liquid bromine to form solid mercuric bromide .
- Koenigs–Knorr Reaction: Mercuric bromide is utilized in the Koenigs–Knorr reaction, which is significant in carbohydrate chemistry for forming glycoside linkages .
- Arsenic Detection: It serves as a reagent for detecting arsenic. When arsenic is present, it reacts with mercuric bromide to produce a color change, indicating the presence of arsenic .
- Reactivity with Indium and Potassium: At high temperatures, mercuric bromide reacts violently with elemental indium and can form explosive mixtures when exposed to potassium .
Mercuric bromide exhibits significant biological activity primarily due to its toxicity. It poses severe health risks upon exposure, including neurotoxicity and damage to vital organs. The compound can interfere with cellular processes and has been studied for its effects on various biological systems. Its toxicological profile necessitates careful handling in laboratory settings.
The synthesis of mercuric bromide can be achieved through several methods:
- Direct Reaction: The most common method involves directly reacting elemental mercury with bromine:This method yields high purity mercuric bromide .
- Alternative Methods: Other methods may involve the reaction of mercury salts with bromine compounds or through complexation reactions that yield mercuric bromide as a byproduct.
Studies on the interactions of mercuric bromide often focus on its reactivity with other elements and compounds. Notably:
- Reactivity with Metals: Its violent reactions with metals like indium highlight its potential hazards.
- Biological Interactions: Research into its toxicological effects on biological systems reveals insights into its mechanisms of action and potential therapeutic uses against certain pathogens.
Mercuric bromide shares similarities with other mercury halides, particularly:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Mercurous Bromide | Exists as a dimer; less toxic than mercuric bromide. | |
| Mercury(I) Chloride | Known as calomel; used historically in medicine. | |
| Mercury(II) Chloride | Highly toxic; used in organic synthesis and as a disinfectant. | |
| Mercury(I) Iodide | Less soluble; used in some organic reactions. |
Uniqueness of Mercuric Bromide
Mercuric bromide is unique due to its specific reactivity patterns and applications compared to other mercury compounds. Its role in detecting arsenic and participation in unique organic reactions set it apart from similar compounds. Additionally, its distinct physical properties, such as melting and boiling points, contribute to its identification and utilization in various chemical processes.
Physical Description
Color/Form
Colorless rhombic crystals
White, rhombic crystals
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Melting Point
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (96%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Methods of Manufacturing
Prepared by precipitation, using mercuric nitrate and sodium bromide solution.
By dissolution of mercury(II) oxide in hydrobromic acid.








